molecular formula C17H23FN2O3 B2498985 (R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate CAS No. 1286207-26-8

(R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate

Cat. No.: B2498985
CAS No.: 1286207-26-8
M. Wt: 322.38
InChI Key: PQFMAQKAXRBBJD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate is a chiral piperidine derivative presented as a key synthetic intermediate for pharmaceutical research and development. Its structure, featuring a stereospecific (R) configuration at the 3-position, a 4-fluorobenzamido group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in medicinal chemistry . Piperidine scaffolds are prevalent in drug discovery due to their significant biological activities, serving as core structures in compounds with demonstrated antipsychotic, antimicrobial, and anti-inflammatory properties . The incorporation of a fluorine atom on the benzamido ring is a common strategy in rational drug design. This approach can improve a compound's metabolic stability, influence its lipophilicity, and enhance overall binding affinity by modifying electronic properties, as seen in the development of potent soluble epoxide hydrolase (sEH) inhibitors . The Boc protecting group is crucial in multi-step synthetic routes, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting a range of diseases. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For specific storage and handling information, please refer to the product's material safety data sheet (MSDS).

Properties

IUPAC Name

tert-butyl (3R)-3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMAQKAXRBBJD-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between a fluorobenzoic acid derivative and the piperidine intermediate.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and yield optimization. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits various biological activities, making it a subject of interest in several research areas:

  • GPR119 Agonism : Research indicates that derivatives of (R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate can act as agonists for GPR119, a receptor involved in glucose metabolism and insulin secretion. This property suggests potential applications in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose homeostasis .

Case Study 1: GPR119 Agonism

In a study evaluating GPR119 agonists, various analogs based on this compound were synthesized. The results demonstrated that certain derivatives exhibited strong binding affinity to GPR119, leading to enhanced secretion of GLP-1 in vitro. This finding supports the compound's potential role in metabolic disorder therapies.

Case Study 2: Antidiabetic Potential

Another research project focused on the effects of piperidine derivatives on glucose metabolism in diabetic animal models. Compounds similar to this compound significantly reduced blood glucose levels, indicating their potential as therapeutic agents for managing type 2 diabetes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group may play a key role in binding to these targets, while the piperidine ring and tert-butyl ester group contribute to the overall stability and bioavailability of the compound. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between (R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate and related piperidine derivatives:

Compound Name Substituent Position/Group Stereochemistry Physical State Key Functional Groups Synthesis Method Applications/Notes
This compound 3-(4-fluorobenzamido) R-configuration Not reported Amide, Fluorobenzene Likely amide coupling Pharmaceutical intermediate (inferred)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-amino, 4-(pyridin-3-yl) Not specified Light yellow solid Amine, Pyridine Not specified Requires respiratory protection; potential toxicity concerns
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-((3,4-difluorobenzyl)amino) Not specified Not reported Amine, Difluorobenzene Custom synthesis Intermediate with enhanced lipophilicity/metabolic stability
(R)-tert-butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate 3-(imidazo-pyrrolo-pyrazinyl) R-configuration Not reported Heterocyclic substituent Hydrogenation (10% Pd/C, 24h) High UV purity (97%); used in complex heterocyclic synthesis

Key Research Findings

  • Electronic and Steric Effects: The 4-fluorobenzamido group in the target compound balances lipophilicity and electronic effects, enhancing membrane permeability compared to the polar pyridinyl group in PK03447E-1 . The difluorobenzylamino analog exhibits higher lipophilicity due to dual fluorine atoms, which may improve metabolic stability but reduce aqueous solubility.
  • Synthetic Considerations :

    • The target compound’s synthesis likely involves amide bond formation, while analogs like the imidazo-pyrrolo-pyrazine derivative require multi-step catalysis (e.g., hydrogenation with Pd/C) .
    • PK03447E-1’s synthesis details are unspecified, but its handling requires stringent safety measures (e.g., respiratory protection), suggesting reactivity or toxicity .
  • Biological Relevance: The (R)-configuration in the target compound and the imidazo-pyrrolo-pyrazine analog underscores the importance of stereochemistry in chiral recognition for drug-receptor interactions. The pyridine ring in PK03447E-1 may act as a hydrogen-bond acceptor, differing from the amide group’s donor capacity in the target compound.

Biological Activity

(R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H16_{16}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 322.38 g/mol
  • CAS Number : 1233955-01-5

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorobenzamide moiety enhances its binding affinity and selectivity towards certain targets, which is crucial for its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Antineoplastic Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, potentially through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress.

Data Table: Biological Activity Summary

Activity TypeEffectReference
AntineoplasticInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems
Enzyme InhibitionTargeting specific kinases

Case Studies

  • Anticancer Studies : A study evaluated the efficacy of this compound in various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being a noted mechanism of action.
  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.
  • Enzyme Targeting : The compound was screened against a panel of kinases, revealing selective inhibition of Glycogen Synthase Kinase 3 (GSK3), which is implicated in multiple signaling pathways relevant to cancer and neurodegeneration.

Q & A

Q. What are the standard synthetic routes for preparing (R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate, and what key reagents are involved?

The synthesis typically involves multi-step sequences:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DCM .
  • Step 2 : Introduction of the 4-fluorobenzamido group via coupling reactions. For example, 4-fluorobenzoic acid is activated with coupling agents like HATU or EDCl/HOBt, followed by reaction with the Boc-protected piperidine intermediate .
  • Step 3 : Chiral resolution (if starting from racemic mixtures) using chiral HPLC or enzymatic methods to isolate the (R)-enantiomer . Purification is typically achieved via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity, including the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and fluorobenzamido aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₂F₂N₂O₃).
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% by area normalization) .
  • X-ray Crystallography : If crystals are obtainable, SHELX programs (e.g., SHELXL) refine the crystal structure .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific toxicity data is limited, general precautions for fluorinated aromatic amines apply:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Avoid inhalation of powders; employ dust-control measures during weighing.
  • Store in airtight, light-resistant containers at 2–8°C .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated, and what chiral separation methods are most effective?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients; retention times distinguish (R) and (S) enantiomers .
  • Supercritical Fluid Chromatography (SFC) : CO₂-based mobile phases offer faster separations with high resolution .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .

Q. What strategies optimize metabolic stability in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure intrinsic clearance. Add NADPH cofactors to assess Phase I metabolism .
  • Structural modifications : Replace metabolically labile groups (e.g., fluorobenzamido → trifluoromethyl substituents) to reduce CYP450-mediated oxidation .
  • Isotope labeling : Introduce deuterium at vulnerable positions (e.g., benzylic hydrogens) to prolong half-life via the kinetic isotope effect .

Q. How do structural variations in the piperidine ring impact biological activity?

  • SAR studies : Synthesize analogs with substituents at C2/C4 of the piperidine ring and test against target enzymes (e.g., kinases, GPCRs). For example:
  • C3 substituents : Bulky groups (tert-butyl) enhance steric hindrance, potentially improving selectivity .
  • Fluorine position : Para vs. meta fluorine on the benzamido group alters electronic effects and binding affinity .
    • Computational modeling : Docking studies (AutoDock Vina) correlate substituent effects with binding energy scores .

Q. What are the degradation pathways under accelerated stability conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS:
  • Hydrolysis : Cleavage of the Boc group under acidic conditions generates tert-butanol and CO₂ .
  • Oxidation : Fluorobenzamido group may form N-oxide derivatives, detectable by m/z +16 .
    • Stabilization : Use antioxidants (BHT) or lyophilization to mitigate oxidative/hydrolytic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.